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Compound of Interest

Compound Name:
(5-(Methoxymethyl)pyridin-3-

yl)boronic acid

Cat. No.: B1320137 Get Quote

Introduction

(5-(Methoxymethyl)pyridin-3-yl)boronic acid, with the CAS Number 200204-95-1 and

molecular formula C₇H₁₀BNO₃, is a pyridine-based boronic acid derivative.[1][2] Such

compounds are of significant interest to researchers in medicinal chemistry and materials

science due to their utility in Suzuki-Miyaura cross-coupling reactions and their potential as

bioactive molecules. This guide provides a summary of the expected spectroscopic data (NMR,

IR, MS) for this compound.

It is important to note that while commercial suppliers indicate the availability of spectroscopic

data for (5-(Methoxymethyl)pyridin-3-yl)boronic acid, detailed experimental data and

protocols are not readily available in the public domain.[3][4] Therefore, this document presents

predicted spectroscopic data based on the known structure of the molecule and general

principles of spectroscopic analysis for similar organic compounds.

Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for

(5-(Methoxymethyl)pyridin-3-yl)boronic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.7 - 8.9 s 1H H-2 (Pyridine)

~8.5 - 8.7 s 1H H-6 (Pyridine)

~8.0 - 8.2 s 1H H-4 (Pyridine)

~4.5 - 4.7 s 2H -CH₂-

~3.3 - 3.5 s 3H -OCH₃

(broad) s 2H -B(OH)₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~145 - 155 C-2, C-6 (Pyridine)

~135 - 145 C-4 (Pyridine)

~130 - 140 C-5 (Pyridine)

~120 - 130 C-3 (Pyridine, C-B)

~70 - 75 -CH₂-

~55 - 60 -OCH₃

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3600 - 3200 Broad, Strong O-H stretch (B-OH)

~3100 - 3000 Medium C-H stretch (Aromatic)

~2950 - 2850 Medium C-H stretch (Aliphatic)

~1600 - 1450 Medium-Strong
C=C, C=N stretch (Pyridine

ring)

~1400 - 1300 Strong B-O stretch

~1100 - 1000 Strong C-O stretch

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity Assignment

167.08 High [M]+ (Molecular Ion)

149.07 Medium [M - H₂O]+

136.06 Medium [M - OCH₃]+

122.05 High [M - CH₂OCH₃]+

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (5-(Methoxymethyl)pyridin-3-
yl)boronic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or

D₂O).

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR.
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¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the data with appropriate Fourier transformation, phasing, and baseline

correction. Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

A larger number of scans will be necessary due to the lower natural abundance and

sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (ATR): Place a small amount of the solid sample directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide

(KBr) and press into a thin, transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500

amu).

For ESI, the analysis can be performed in both positive and negative ion modes to identify

the molecular ion and common adducts.

Visualizations
Workflow for Spectroscopic Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Synthesis

Spectroscopic Analysis

Data Interpretation

(5-(Methoxymethyl)pyridin-3-yl)boronic acid Synthesis

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Validation

Purity Assessment

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic analysis of an organic

compound.
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Caption: Hypothetical inhibition of a kinase signaling pathway by a boronic acid compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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